3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group, a nitro group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 1-allyl-1H-pyrazole-4-carbonitrile with a nitrating agent. One common method is the nitration of 1-allyl-1H-pyrazole-4-carbonitrile using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. These methods can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 1-allyl-3-amino-1H-pyrazole-4-carbonitrile.
Oxidation: Products include 1-allyl-3-nitro-1H-pyrazole-4-carboxaldehyde or 1-allyl-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-nitro-1H-pyrazole-5-carbonitrile: Similar structure but with the cyano group at a different position.
1-Allyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and cyano groups on the pyrazole ring makes it a versatile intermediate for further functionalization and application in various fields.
Properties
CAS No. |
61717-07-5 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-nitro-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H6N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h2,5H,1,3H2 |
InChI Key |
QWMVLNJPDGGPAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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